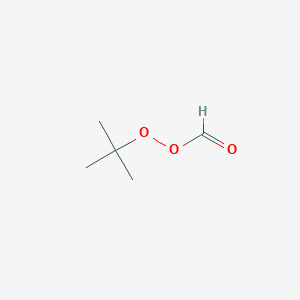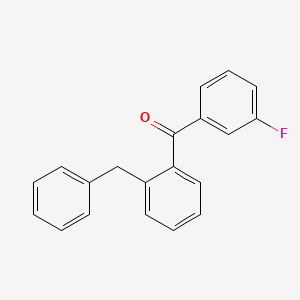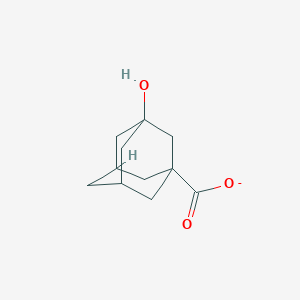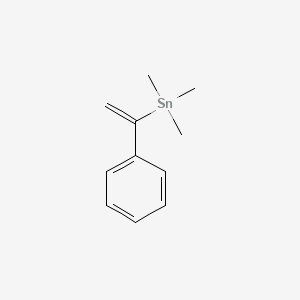
Stannane, trimethyl(1-phenylethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, trimethyl(1-phenylethenyl)-: is an organotin compound with the molecular formula C11H16Sn . It is characterized by the presence of a tin atom bonded to three methyl groups and a 1-phenylethenyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trimethyl(1-phenylethenyl)- typically involves the reaction of trimethyltin chloride with 1-phenylethene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
化学反应分析
Types of Reactions: Stannane, trimethyl(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
科学研究应用
Chemistry: In organic synthesis, stannane, trimethyl(1-phenylethenyl)- is used as a reagent for introducing tin-containing groups into organic molecules. It serves as a precursor for the synthesis of more complex organotin compounds .
Biology and Medicine: Research has explored the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties. Stannane, trimethyl(1-phenylethenyl)- has shown promise in preliminary studies for its ability to inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer for certain types of plastics. Its unique chemical properties make it valuable for enhancing the performance and durability of materials .
作用机制
The mechanism by which stannane, trimethyl(1-phenylethenyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, the compound can interact with cellular proteins and enzymes, leading to the disruption of cellular processes. This interaction often involves the formation of covalent bonds between the tin atom and sulfur or nitrogen atoms in proteins, which can inhibit enzyme activity and induce cell death .
相似化合物的比较
Stannane, trimethyl(phenylmethyl)-: This compound has a similar structure but with a phenylmethyl group instead of a phenylethenyl group.
Tributylphenylstannane: Another organotin compound with three butyl groups and a phenyl group attached to the tin atom.
Uniqueness: The phenylethenyl group can participate in additional chemical reactions, such as polymerization, which is not possible with the phenylmethyl or tributylphenyl groups .
属性
CAS 编号 |
1198-01-2 |
|---|---|
分子式 |
C11H16Sn |
分子量 |
266.95 g/mol |
IUPAC 名称 |
trimethyl(1-phenylethenyl)stannane |
InChI |
InChI=1S/C8H7.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H,1H2;3*1H3; |
InChI 键 |
QNWNEKZJEDMYSS-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C(=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
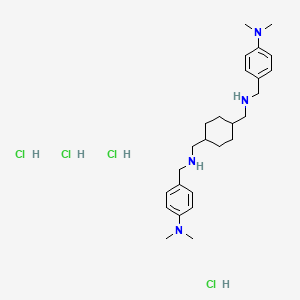
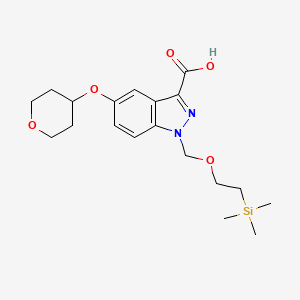
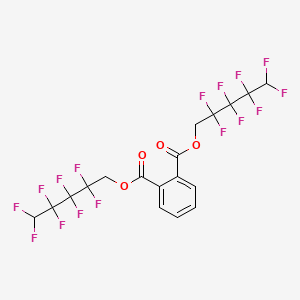

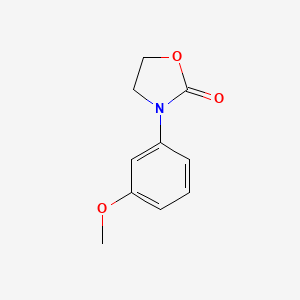

![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)

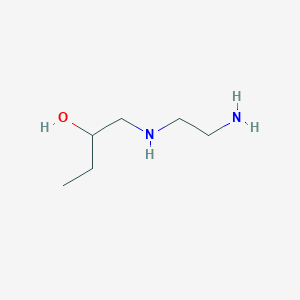
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
